molecular formula C11H14O B156738 2,2-Dimethylchroman CAS No. 1198-96-5

2,2-Dimethylchroman

Cat. No. B156738
CAS RN: 1198-96-5
M. Wt: 162.23 g/mol
InChI Key: MITIYLBEZOKYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylchroman is a chemical framework that is found in various natural and synthetic compounds with diverse biological activities, including antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties . This compound is a derivative of chroman, which is itself a derivative of chromene with a fully saturated pyran ring.

Synthesis Analysis

The synthesis of 2,2-dimethylchroman derivatives has been explored through different methods. One approach involves the use of tropylium-promoted prenylation reactions of phenols in continuous flow, providing an efficient and scalable method to produce these compounds . Another method includes the thermal rearrangement of α,α-dimethylpropargyl ethers of simple phenols, which yields high amounts of 2,2-dimethylchromans . Additionally, 2,2-dimethylchromans have been synthesized through pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal with phenols , and by acid-catalyzed condensation of isoprene with phenols . Furthermore, the hydrogenation of 2,2-dimethyl-2H-chromenes has also been used to synthesize these compounds .

Molecular Structure Analysis

The molecular structure of 2,2-dimethylchroman derivatives has been determined using various spectroscopic techniques, including NMR, UV, IR, and HRMS, as well as experimental and computed ECD data . The structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

2,2-Dimethylchroman derivatives undergo various chemical reactions. For instance, chloro-2,2-dimethylchromens have been prepared and converted into dihalogenochroman derivatives, with the halogen atom at the 4-position being more susceptible to hydrolysis . The formation of bis-chromens during the dehalogenation of halogenochromanones has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethylchroman derivatives are influenced by their molecular structure. For example, the presence of a 3,4-dihydro-2H-pyran ring or a 6,7-dihydro-5H-1,4-dioxepine moiety can significantly affect their reactivity and biological activity . The antigelling activities of (2,2-dimethylchroman-6-yl)alkanoic acids suggest that these compounds can interact with hemoglobin S, which is relevant for the development of antisickling agents . The toxicity and allosteric effects of these compounds are also important considerations for their potential therapeutic use .

Scientific Research Applications

1. NMR Spectroscopy

  • Application Summary: 2,2-Dimethylchroman-4-one derivatives are used in NMR spectroscopy. The attribution of 1H and 13C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported .
  • Methods of Application: Substituent effects were interpreted in terms of the Hammett equation, showing a good correlation for carbons para - to the substituent group, not for the meta - ones .
  • Results: Density Functional Theory (DFT)-predicted 1H and 13C chemical shifts correspond closely with experimentally observed values, with some exceptions for C NMR data .

2. Therapeutic Applications

  • Application Summary: Chromanone or Chroman-4-one is an important heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
  • Methods of Application: Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
  • Results: Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

3. Agricultural Antifungal Agents

  • Application Summary: 2,2-Dimethyl-2H-chromenes are used as botanical fungicides in agriculture .
  • Methods of Application: Four series of novel, potent and low-toxicity 2,2-dimethyl-2H-chromene derivatives were designed and synthesized as agricultural antifungal agents .
  • Results: This research will provide theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .

4. Synthesis of Unnatural α-Amino Acids

  • Application Summary: 2,2-Dimethylchroman is used in the synthesis of unnatural α-amino acids (UAAs) containing 7-hydroxy-2,2-dimethyl-chroman .
  • Methods of Application: An efficient and novel method for the preparation of UAAs containing 7-hydroxy-2,2-dimethyl-chroman via a 1,3-di-polar-cyloaddition reaction has been described .
  • Results: Using this method, various new ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives have been synthesized .

Future Directions

Given the potential applications of 2,2-Dimethylchroman in various fields, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . The versatility of chromanone makes it a promising template in drug designing and development .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITIYLBEZOKYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152598
Record name 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylchroman

CAS RN

1198-96-5
Record name 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylchroman
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 4 mL vial was charged with 4-(2-bromophenyl)-2-methyl-2-butanol (97 mg, 0.40 mmol), Pd(dba)2 (11.5 mg, 0.02 mmol), Ph5FcP(t-Bu)2 (14.2 mg, 0.02 mmol) and sodium t-butoxide (46 mg, 0.48 mmol). Anhydrous toluene (2 mL) was added into the vial, and the vial was sealed with a cap containing a PTFE septum and removed from the drybox. The reaction mixture was stirred at room temperature for 10 min. The reaction solution was adsorbed onto silica gel and isolated by eluting with 5% ethyl acetate in hexanes to give 60 mg (93%) of 2,2-dimethylchroman as a colorless oil.
Quantity
97 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
14.2 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
11.5 mg
Type
catalyst
Reaction Step One
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16 g (89 mmol) of 4-(2-hydroxyphenyl)-2-methyl-2-butanol, (Compound 55), 40 ml of conc. H2SO4 and 160 ml of water was heated at reflux for 4 hours. The mixture was cooled, diluted with 300 ml of water and extracted with 2×100 ml of hexane. The organic extracts were combined, washed successively with water and saturated NaCl solution and then dried. The solution was then filtered and the filtrate concentrated in-vacuo to give the title compound as a yellow oil. PMR (CDCl3) : & 1.32 (6H, s), 1.78 (2H, t, J~6.8 Hz), 2.76 (2H, t, J~6.8 Hz), 6.74-6.85 (2H, m), 7.01-7.12 (2H, m).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylchroman
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylchroman
Reactant of Route 3
Reactant of Route 3
2,2-Dimethylchroman
Reactant of Route 4
2,2-Dimethylchroman
Reactant of Route 5
2,2-Dimethylchroman
Reactant of Route 6
2,2-Dimethylchroman

Citations

For This Compound
1,270
Citations
VY Sosnovskikh, BI Usachev… - The Journal of …, 2003 - ACS Publications
Reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes proceed as a 1,4-nucleophilic perfluoroalkylation to give 2,2-bis(polyfluoroalkyl)chroman-4-ones with high …
Number of citations: 96 pubs.acs.org
D Iguchi, R Erra-Balsells, SM Bonesi - Tetrahedron, 2016 - Elsevier
Several aryl 3-methyl-2-butenoate esters upon irradiation lead to the formation of [1,3]-migrated photoproducts, phenol and, surprisingly 2,2-dimethylchroman-4-one derivatives. The …
Number of citations: 11 www.sciencedirect.com
MM Rahman - 1995 - clok.uclan.ac.uk
A series of 2,2-disubstituted chroman-4-ones has been prepared by the base catalysed condensation of a carbonyl compound with 2'-hydroxyacetophenone. Chroman-4-ones …
Number of citations: 3 clok.uclan.ac.uk
MO Fatope, DJ Abraham - Journal of medicinal chemistry, 1987 - ACS Publications
Five (2, 2-dimethylchroman-6-yl) alkanoic acids were synthesized and tested for antigelling activities. It was envisioned that these agents might bind via hydrophobic bonding to …
Number of citations: 23 pubs.acs.org
M Dandawate, R Choudhury, GR Krishna… - Journal of Natural …, 2023 - ACS Publications
Herein, we report the first total synthesis of α-glycosidase inhibitor (3R, 4S)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate as well as its enantiomer. Our …
Number of citations: 2 pubs.acs.org
D Iguchi, D Ravelli, R Erra-Balsells, SM Bonesi - Molecules, 2020 - mdpi.com
The attribution of 1 H and 13 C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported. Substituent effects were interpreted in terms of the …
Number of citations: 2 www.mdpi.com
PE Brown, WY Marcus, P Anastasis - Journal of the Chemical Society …, 1985 - pubs.rsc.org
Action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues gave low yields of 4-chlorochromene-3-carbaldehydes. 4-Chloro-…
Number of citations: 20 pubs.rsc.org
P Anastasis, PE Brown - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
2,2-Dimethyl-3,4-epoxychroman (6a) was converted into 2,2-dimethylchroman-3-one which readily underwent ethoxycarbonylation to 4-ethoxycarbonyl-2,2-dimethylchroman-3-one (5c)…
Number of citations: 7 pubs.rsc.org
L Guo-lin, Z Da-yuan - Journal of Integrative Plant Biology, 1997 - jipb.net
Abstract: Three new 2, 2-dimethylehroman derivatives named leptin A (Ⅰ), leptin B (Ⅱ), and leptin C (Ⅲ), along with a known compound--isoevodionol (Ⅳ), have been isolated from the …
Number of citations: 7 www.jipb.net
RK Akuamoah, PE Brown, WY Marcus… - Journal of the Chemical …, 1995 - pubs.rsc.org
3-Bromination of 7-methoxy-2,2-dimethylchroman-4-one 3a stabilises the anion 2a obtained on deprotonation with LDA sufficiently for 3-alkylation to take place without the usual ring-…
Number of citations: 14 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.